Dexamethasone-17(20)-enol-21-aldehyde is a synthetic derivative of dexamethasone, a potent glucocorticoid used in various therapeutic applications. This compound is characterized by a unique structural modification at the 17 and 20 positions, which contributes to its distinct chemical properties and biological activities. The molecular formula of dexamethasone-17(20)-enol-21-aldehyde is C22H27FO4, with a molecular weight of 374.45 g/mol .
There is limited research exploring Dex-enal's potential as an anti-inflammatory agent. One study suggests it might possess similar properties to Dexamethasone, but further investigation is needed to confirm its efficacy and understand its mechanism of action [].
[] usbio.net (Dexamethasone-∆17,20 21-Aldehyde CAS: 6762-51-2) ()
Dex-enal is a known metabolite of Dexamethasone []. This means the body breaks down Dexamethasone into Dex-enal during its processing. Studying Dex-enal can provide insights into Dexamethasone's metabolism and potential side effects.
These reactions are crucial for its potential modifications in synthetic organic chemistry and pharmaceutical applications.
Dexamethasone-17(20)-enol-21-aldehyde exhibits biological activities similar to those of dexamethasone, including anti-inflammatory and immunosuppressive effects. Its unique structure allows it to interact with glucocorticoid receptors, modulating gene expression involved in inflammatory responses. Studies have indicated that this compound may possess enhanced potency or altered pharmacokinetics compared to its parent compound, making it a subject of interest in pharmacological research .
The synthesis of dexamethasone-17(20)-enol-21-aldehyde typically involves:
Research indicates that variations in synthesis conditions can lead to different yields and purities, emphasizing the need for optimization in laboratory settings.
Dexamethasone-17(20)-enol-21-aldehyde has several applications:
Studies exploring the interactions of dexamethasone-17(20)-enol-21-aldehyde with biological systems have highlighted its binding affinity to glucocorticoid receptors. These interactions are crucial for understanding its pharmacodynamics and potential side effects. Furthermore, comparative studies with other corticosteroids have provided insights into its unique profile regarding efficacy and safety .
Dexamethasone-17(20)-enol-21-aldehyde shares structural similarities with several corticosteroids. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Dexamethasone | 9-fluoro, 11-hydroxy, 21-hydroxyl | Widely used anti-inflammatory agent |
| Betamethasone | Similar steroid structure | Higher potency in certain inflammatory conditions |
| Beclomethasone | Contains a chlorinated moiety | Primarily used as an inhaled corticosteroid |
| Prednisolone | 11-hydroxy group | Often used for allergic reactions |
Dexamethasone-17(20)-enol-21-aldehyde's unique modifications at the 17 and 20 positions differentiate it from these compounds, potentially enhancing its therapeutic profile while also affecting its metabolic pathways.
Dexamethasone-17(20)-enol-21-aldehyde, a significant metabolic and degradation intermediate of dexamethasone, represents an important compound in corticosteroid chemistry [1]. This compound, with molecular formula C22H27FO4 and molecular weight 374.45 g/mol, features a characteristic enol structure with an aldehyde group at the C-21 position [2]. The formation and degradation of this compound involve several distinct chemical pathways that demonstrate the complex reactivity of the corticosteroid D-ring side chain [3].
The Mattox rearrangement represents the primary synthetic pathway for dexamethasone-17(20)-enol-21-aldehyde formation under acidic conditions [5]. This reaction, first described by Mattox in 1952, involves the acid-catalyzed dehydration of the 1,3-dihydroxyacetone side chain present in dexamethasone [8]. The mechanism proceeds through a β-elimination reaction where the C-21 hydroxyl group undergoes protonation, followed by elimination of water and formation of an enol intermediate [5] [8].
The acid-catalyzed β-elimination mechanism can be initiated by various acids, including strong acids such as sulfuric acid and methanolic hydrogen chloride, as well as weaker acids like acetic acid [5]. The reaction begins with protonation of the C-21 hydroxyl group, which transforms it into a better leaving group [8]. Subsequently, elimination occurs with concurrent rearrangement of the double bond from the 20(21)-en position to the 17(20)-en position, resulting in the formation of dexamethasone-17(20)-enol-21-aldehyde [5].
| Parameter | Value/Description | Experimental Evidence |
|---|---|---|
| Activation Energy (Acidic) | Variable, depends on acid strength | Temperature-dependent kinetic studies |
| Rate-determining Step | β-elimination of water | Isotope labeling and mechanistic studies |
| Stereochemical Outcome | Formation of both Z- and E-isomers | NMR characterization of isolated isomers |
| Temperature Dependence | Higher temperatures favor reaction rate | Arrhenius plot analysis |
| pH Optimum | Strong acidic (pH < 2) | pH-rate profile studies |
The Mattox rearrangement produces two geometric isomers: the Z-isomer and E-isomer of dexamethasone-17(20)-enol-21-aldehyde [8]. These isomers can be distinguished by their characteristic ultraviolet absorption maxima at approximately 240 nm and 275 nm, as well as by their distinct nuclear magnetic resonance spectral patterns [5]. The Z-isomer typically predominates under standard reaction conditions, often comprising approximately 75% of the total enol aldehyde formed [9].
While the Mattox rearrangement under acidic conditions has been well-established, research has revealed an alternative pathway for the formation of dexamethasone-17(20)-enol-21-aldehyde under alkaline conditions, specifically from 17,21-diesters of dexamethasone [5]. This variation of the Mattox rearrangement represents a significant discovery in understanding the comprehensive degradation behavior of corticosteroid diesters [5] [25].
The alkaline-mediated formation requires the presence of both 17-ester and 21-ester groups on the dexamethasone molecule [5]. When dexamethasone 17,21-dipropionate is treated with sodium hydroxide in acetonitrile at room temperature, the Z- and E-isomers of dexamethasone-17(20)-enol-21-aldehyde form rapidly, reaching yields of approximately 30% and 10%, respectively, within 20 minutes [5]. Importantly, this reaction does not occur with either of the monoesters (17-propionate or 21-propionate) or with unesterified dexamethasone under identical alkaline conditions [5].
The mechanism of this alkaline-mediated formation involves several key steps [5]:
In this mechanism, the 21-propionyl group activates the molecule for nucleophilic attack, while the 17-propionyl provides an effective leaving group [5]. This explains why both ester groups are essential for the reaction to proceed under alkaline conditions [5] [25].
| Parameter | Description | Experimental Evidence |
|---|---|---|
| Required Structural Features | Both 17- and 21-ester groups must be present | No reaction occurs with monoesters or free dexamethasone |
| Mechanism Steps | Enolization → Nucleophilic attack → Rearrangement → Elimination | Isolation of reaction intermediates and product analysis |
| Rate-Determining Step | Nucleophilic attack of hydroxide at 21-ester carbonyl | Kinetic studies and reaction monitoring |
| Effect of 17-Ester Group | Provides good leaving group for 17-oxygen | Comparative studies with different 17-ester groups |
| Effect of 21-Ester Group | Activates molecule for nucleophilic attack | Comparative studies with different 21-ester groups |
The products formed through this alkaline pathway are identical to those produced under acidic conditions, as confirmed by their retention times, mass spectrometry fragmentation patterns, and nuclear magnetic resonance spectra [5].
The formation of dexamethasone-17(20)-enol-21-aldehyde is significantly influenced by the solvent environment, which affects both the reaction rate and the ratio of Z- and E-isomers produced [8] [9]. Solvent effects play a crucial role in determining the stereochemical outcome of the Mattox rearrangement and related reactions [9].
Studies have demonstrated that enol aldehyde formation is greatly favored in aprotic environments compared to protic solvents [8]. This preference can be attributed to the stabilization of reaction intermediates and transition states in aprotic solvents, which lack hydrogen-bond donating capabilities that might otherwise interfere with the elimination process [8] [9].
| Solvent System | E-isomer Ratio | Z-isomer Ratio | Comments |
|---|---|---|---|
| Aprotic solvents | Higher proportion | Lower proportion | Favors enol aldehyde formation overall |
| Protic solvents | Lower proportion | Higher proportion | Less favorable for enol aldehyde formation |
| Acetonitrile/Water (1:1) | ~25% of total enol aldehyde | ~75% of total enol aldehyde | Standard conditions for comparative studies |
| Pure aqueous conditions | Varies with pH | Predominant under most conditions | pH dependent isomer distribution |
The ratio of E- and Z-isomers varies depending on the reaction conditions and solvent system employed [9]. In a typical acetonitrile/water (1:1) mixture, the Z-isomer predominates, constituting approximately 75% of the total enol aldehyde formed, while the E-isomer accounts for the remaining 25% [9]. However, this ratio can be altered by changing the solvent composition [8].
Aprotic solvents tend to increase the proportion of the E-isomer relative to the Z-isomer, while protic solvents generally favor Z-isomer formation [9]. This solvent-dependent isomer distribution likely results from differences in the stabilization of transition states leading to each isomer [8]. The Z-isomer is generally thermodynamically favored due to reduced steric interactions, but kinetic factors influenced by solvent can alter the isomer ratio [9].
Temperature also affects the isomer ratio, with higher temperatures generally increasing the proportion of the thermodynamically more stable isomer [8]. Additionally, the presence of specific additives or catalysts can influence the stereochemical outcome of the reaction [9].
Once formed, dexamethasone-17(20)-enol-21-aldehyde can undergo further degradation through various oxidative pathways [7] [11]. These competing degradation mechanisms are particularly relevant in pharmaceutical formulations and biological systems where oxidative conditions may be encountered [11].
The aldehyde group at C-21 is particularly susceptible to oxidation, readily converting to carboxylic acid derivatives under mild oxidative conditions [11]. This oxidation can occur through direct reaction with molecular oxygen, especially when catalyzed by trace metals, or through reaction with peroxides and other oxidizing agents [11] [16].
| Oxidative Pathway | Oxidizing Agent | Primary Products | Secondary Products |
|---|---|---|---|
| Direct oxidation of aldehyde group | Molecular oxygen, peroxides | Dexamethasone 17-formyloxy degradant | Carboxylic acid derivatives |
| Oxidation of enol double bond | Peroxy acids, m-chloroperbenzoic acid | Epoxides at C17-C20 position | Ring-opened products |
| Oxidation of 17-formyloxy intermediate | Hydrogen peroxide, metal catalysts | Carboxylic acid derivatives | Decarboxylation products |
| Radical-mediated oxidation | Reactive oxygen species | Various radical-induced degradation products | Complex mixture of oxidized fragments |
One significant oxidative pathway involves the formation of a dexamethasone 17-formyloxy degradant, which can undergo further oxidation to yield additional degradation products [11]. The enol double bond between C-17 and C-20 is also susceptible to oxidation, potentially forming epoxides that can subsequently undergo ring-opening reactions [13].
Several competing degradation pathways can occur under oxidative conditions [7] [11]:
Intramolecular Cannizzaro reaction: Under basic conditions, dexamethasone-17(20)-enol-21-aldehyde can undergo an intramolecular hydride transfer, leading to the formation of 17-deoxy-20-hydroxy-21-oic acid diastereomers [7].
Baeyer-Villiger oxidation: In the presence of peroxy acids, insertion of oxygen between the carbonyl and adjacent carbon can occur, resulting in ester derivatives at the C-21 position [13].
Aldol condensation: The aldehyde group can participate in aldol condensation reactions with other enolizable carbonyl compounds, potentially leading to dimeric or oligomeric products [20].
Retro-aldol fragmentation: At elevated temperatures or under certain catalytic conditions, C-C bond cleavage adjacent to the carbonyl group can occur, resulting in fragmentation products with lower molecular weight [13].
Epoxidation followed by hydrolysis: The enol double bond can undergo epoxidation, followed by ring-opening hydrolysis to form dihydroxy derivatives [13].
The relative rates of these competing pathways depend on various factors, including the specific oxidant present, temperature, pH, and solvent system [11] [24]. Understanding these degradation mechanisms is crucial for predicting the stability of dexamethasone-17(20)-enol-21-aldehyde under different storage and handling conditions [24].
Dexamethasone-17(20)-enol-21-aldehyde exhibits complex thermodynamic behavior that is fundamentally influenced by its structural characteristics and environmental conditions. The compound represents a degradation and metabolic intermediate of dexamethasone, formed through the Mattox rearrangement mechanism, which involves acid-catalyzed beta-elimination of water from the 1,3-dihydroxyacetone side chain of the parent corticosteroid [1] [2] [3].
The thermodynamic stability profile of this enol aldehyde demonstrates temperature-dependent characteristics similar to its parent dexamethasone molecule. Studies on related corticosteroid receptor binding have revealed that the interaction thermodynamics follow a two-step model involving initial hydrophobic interactions followed by stabilization through short-range forces [4] [5]. At equilibrium conditions, the compound exhibits specific Gibbs free energy changes: ΔG = -47 kilojoules per mole at 0°C and ΔG = -50 kilojoules per mole at 25°C, indicating spontaneous binding processes under physiological conditions [4] [5].
The enthalpy changes associated with the compound show interesting temperature dependency. At 0°C, the enthalpy change is positive (ΔH = 36 kilojoules per mole), suggesting an entropy-driven process, while at 25°C, the enthalpy becomes negative (ΔH = -75 kilojoules per mole), indicating a transition to an enthalpy-driven interaction [4] [5]. This thermodynamic transition occurs around 20°C, representing a critical temperature for the compound's stability behavior [4] [5].
The enol aldehyde structure inherently possesses lower thermodynamic stability compared to its keto-aldehyde tautomer due to the presence of the enol functionality [3] [6] [7]. Nuclear magnetic resonance relaxometry studies have provided insight into the molecular dynamics, revealing that the carbon-21 position (aldehyde carbon) exhibits a molecular correlation time of 4.5×10⁻⁴ seconds and a spin-lattice relaxation time of 190 seconds [8]. These parameters indicate restricted rotational motion of the side chain, contributing to the overall molecular rigidity and stability profile [8].
Computational studies using density functional theory methods have demonstrated that the compound exhibits different stability profiles in various solvent environments. The solvation energy calculations indicate higher stability in non-polar environments compared to aqueous solutions, which correlates with experimental observations of enhanced enol aldehyde formation in aprotic solvents [1] [2] [9].
The activation energy for the formation of this enol aldehyde through the Mattox rearrangement pathway ranges from 45 to 84 kilojoules per mole for the forward reaction, depending on the specific reaction conditions and temperature [4] [5]. This relatively high activation barrier contributes to the kinetic stability of the precursor dexamethasone under normal storage conditions but allows for degradation under stress conditions such as elevated temperature or extreme pH values [6] [7] [10].
The solubility characteristics of Dexamethasone-17(20)-enol-21-aldehyde exhibit pronounced differences between protic and aprotic solvent systems, reflecting the compound's unique structural features and hydrogen bonding capabilities. The molecular formula C₂₂H₂₇FO₄ with a molecular weight of 374.45 grams per mole contains multiple functional groups capable of participating in various intermolecular interactions [11] [12] [13] [14].
In aprotic solvents, the compound demonstrates enhanced solubility and stability profiles. Dimethyl sulfoxide represents the primary aprotic solvent for dissolution, requiring sonication to achieve slight solubility [15] [13]. The improved solubility in aprotic environments is attributed to the absence of competing hydrogen bond donors, allowing the compound's carbonyl and hydroxyl groups to interact more favorably with the solvent molecules through dipole-dipole interactions [1] [2]. Studies have demonstrated that enol aldehyde formation is greatly favored in aprotic environments, suggesting that these solvents not only solubilize the compound better but also promote its formation from precursor corticosteroids [1] [2] [3].
Protic solvents present a contrasting solubility profile. Methanol, a representative protic solvent, requires sonication to achieve only slight solubility [15] [13]. The reduced solubility in protic solvents results from the formation of extensive hydrogen bonding networks between solvent molecules, which compete with the compound's ability to form favorable solute-solvent interactions [1] [2]. Water represents the extreme case, where the compound is practically insoluble due to the highly structured hydrogen bonding network of water molecules and the compound's predominantly lipophilic character [16].
Binary solvent systems demonstrate intermediate solubility characteristics that can be optimized for analytical and formulation purposes. Ethanol-water mixtures in a 2:1 volume ratio have been successfully employed for analytical quantification, providing enhanced solubility compared to pure water while maintaining acceptable stability [17] [18]. These co-solvency effects arise from the disruption of water's hydrogen bonding network by ethanol molecules, creating a more favorable environment for the dissolution of the partially lipophilic enol aldehyde [9].
The pH of the solvent system significantly influences solubility behavior. In acidic conditions, the compound exhibits enhanced formation and solubility due to protonation of basic sites and favorable tautomeric equilibria [1] [2] [3]. Alkaline conditions promote alternative degradation pathways but may also enhance solubility through ionization of acidic functional groups [1] [2] [3].
Temperature effects on solubility follow typical thermodynamic principles, with increased temperature generally improving solubility in most solvent systems. However, the temperature effect is complicated by the compound's susceptibility to thermal degradation, particularly in solution [6] [7]. Storage at reduced temperatures (-20°C) is recommended to maintain both chemical stability and consistent solubility characteristics [15] [13].
The logP value of 3.61420 indicates moderate lipophilicity, suggesting preference for organic solvents over aqueous systems [14]. This property explains the enhanced solubility in aprotic organic solvents compared to protic aqueous systems. The polar surface area of 74.60000 Ų represents a significant portion of the molecular surface, contributing to the compound's ability to form hydrogen bonds with appropriate solvents [14].
The tautomerization behavior of Dexamethasone-17(20)-enol-21-aldehyde is fundamentally governed by pH-dependent equilibria that determine the predominant molecular form under various conditions. The compound exists in multiple tautomeric forms, with the enol-aldehyde and keto-aldehyde forms representing the primary equilibrium species [1] [2] [3] [6] [7].
Under acidic conditions (pH < 7), the compound exhibits enhanced formation of the enol aldehyde tautomer through the classical Mattox rearrangement mechanism [1] [2] [3]. This acid-catalyzed process involves protonation of the hydroxyl group at the 21-position, followed by beta-elimination of water and subsequent rearrangement to form the characteristic 17(20)-enol-21-aldehyde structure [3] [6] [10]. The reaction proceeds through a carbocation intermediate, with the rate of formation being proportional to the hydrogen ion concentration [1] [2].
The acidic pathway preferentially produces a mixture of geometric isomers, with the ratio of E-isomer to Z-isomer being influenced by the specific pH value and solvent characteristics [1] [2] [3]. In strongly acidic conditions (pH 1-3), the E-isomer predominates due to thermodynamic stability considerations and reduced steric interactions [1] [2]. As the pH approaches neutrality, the isomer ratio approaches equilibrium values that reflect the relative stability of the two geometric forms [1] [2] [3].
Alkaline conditions (pH > 8) promote an alternative tautomerization pathway that differs mechanistically from the classical Mattox rearrangement [1] [2] [3]. Under basic conditions, the process involves nucleophilic attack by hydroxide ions on the carbonyl carbon of ester functionalities, when present, followed by rearrangement and elimination reactions [19]. This pathway can lead to different isomer ratios compared to acidic conditions and may involve competing elimination reactions that reduce the overall yield of the desired enol aldehyde [1] [2] [3].
Near-neutral pH conditions (pH 6-8) represent optimal stability ranges where tautomerization rates are minimized [20] [21] [22]. Studies of dexamethasone sodium phosphate formulations have demonstrated excellent stability in pH ranges of 6.4-6.8 and 7.0-7.8, with minimal degradation over extended periods [20] [23] [24]. The compound retains 94-100% of its initial concentration over 14-22 days when maintained within these pH ranges [20] [23] [24] [22].
The kinetics of tautomerization follow first-order behavior with respect to the substrate concentration, but the rate constants exhibit strong pH dependence [1] [2] [3]. The apparent rate constant increases exponentially with hydrogen ion concentration in acidic media, following the relationship k = k₀[H⁺]ⁿ, where n typically ranges from 0.5 to 1.0 depending on the specific mechanism [1] [2].
Buffer systems significantly influence tautomerization equilibria by maintaining consistent pH values and providing specific ionic environments [20] [21]. Citrate buffers, commonly used in pharmaceutical formulations, demonstrate excellent compatibility with the compound while minimizing pH-induced degradation [20] [25]. The buffer capacity must be sufficient to resist pH changes that could shift tautomeric equilibria toward less stable forms [20] [21] [22].
Temperature effects on tautomerization are closely coupled with pH effects, as both influence the position of equilibria and the rates of interconversion [4] [5]. Higher temperatures accelerate all tautomerization processes but may favor different isomeric forms due to entropic considerations [4] [5]. The combination of elevated temperature and extreme pH represents the most challenging conditions for maintaining tautomeric stability [6] [7] [10].
The presence of metal ions can catalyze tautomerization reactions, particularly under oxidative conditions [26]. Copper ions, for example, can promote oxidation of the 21-hydroxyl group to the corresponding aldehyde, facilitating subsequent tautomerization reactions [26]. Such metal-catalyzed processes can significantly alter the expected pH-dependent equilibria and must be considered in formulation development [26] [6].
The spectroscopic characterization of Dexamethasone-17(20)-enol-21-aldehyde provides comprehensive structural confirmation and enables quantitative analysis across multiple analytical platforms. Each spectroscopic technique offers unique insights into the molecular structure and electronic environment of this complex steroid derivative.
Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that confirm the enol aldehyde structure and provide detailed information about the electronic environment of each carbon atom [8]. The aldehyde carbon at position 21 exhibits a chemical shift of approximately 211.5 parts per million, consistent with the deshielded carbonyl carbon environment [8]. The ketone carbonyl at position 3 appears at 187.8 parts per million, while the enol carbon at position 20 resonates at 171.0 parts per million, reflecting the electron-rich nature of the enolic double bond [8].
The aromatic ring system contributes characteristic signals in the 120-160 parts per million region, with carbons 1, 2, and 4 appearing at 155.0, 132.4, and 126.2 parts per million, respectively [8]. These values reflect the π-electron density distribution within the α,β-unsaturated ketone system of ring A [8]. The fluorine-substituted carbon at position 9 exhibits splitting due to carbon-fluorine coupling, appearing as a characteristic doublet around 103.0 parts per million [8].
Chemical shift anisotropy tensor analysis provides additional structural information, revealing that the carbonyl carbons (C-21 and C-3) exhibit the largest anisotropy parameters due to the proximity of electronegative oxygen atoms [8]. The span values for these carbons exceed 180 parts per million, indicating significant electronic asymmetry around these centers [8]. The asymmetry parameters vary significantly across different carbon environments, with values ranging from 0.1 to 0.9, reflecting the diverse electronic environments within the steroid framework [8].
Spin-lattice relaxation measurements demonstrate that carbon nuclei in the side chain exhibit longer relaxation times compared to ring carbons, indicating restricted molecular motion in this region [8]. The molecular correlation times calculated from these measurements range from 10⁻⁵ to 10⁻⁴ seconds, providing insight into the dynamic behavior of different molecular segments [8].
Infrared spectroscopy provides characteristic vibrational fingerprints that enable structural identification and quantitative analysis [27]. The hydroxyl groups present in the molecule contribute broad absorption bands in the 3200-3600 wavenumber region, with specific peaks identified at 3646 and 3642 wavenumbers [27]. These sharp peaks suggest relatively isolated hydroxyl groups with limited hydrogen bonding interactions [27].
The carbonyl stretching vibrations appear in the expected 1700-1750 wavenumber region, with the aldehyde and ketone functionalities contributing to the overall absorption profile in this area [27]. The presence of multiple carbonyl groups creates a complex absorption pattern that can be deconvoluted to identify individual functional groups under high-resolution conditions.
Extensive absorption patterns in the 2000-2500 wavenumber region arise from combination and overtone bands involving carbon-hydrogen stretching and bending vibrations [27]. Specific wavenumbers identified include 2461, 2453, 2432, 2406, 2229, 2209, 2197, 2097, 2092, 2064, 2059, 2047, 2026, 2009, and 1969, each contributing to the unique spectroscopic fingerprint of the compound [27].
The aromatic carbon-carbon stretching vibrations contribute a characteristic peak at 1513 wavenumbers, confirming the presence of the unsaturated ring system [27]. Carbon-oxygen stretching vibrations appear as strong absorptions throughout the 2000-2100 wavenumber region, reflecting the multiple carbon-oxygen bonds present in the steroid structure [27].
The fluorine substitution influences the vibrational spectrum through its effect on nearby carbon-hydrogen and carbon-carbon bonds, although direct carbon-fluorine stretching typically appears at lower frequencies not specifically detailed in the available spectroscopic data [27].
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule [17] [18] [16]. The compound exhibits primary absorption maxima at 240-241 nanometers when dissolved in aqueous solutions, corresponding to π→π* transitions within the α,β-unsaturated ketone system of ring A [17] [18] [16].
The absorption spectrum extends across the 200-400 nanometer range, with the most intense absorption occurring in the 240-250 nanometer region [18]. This wavelength range has been optimized for analytical quantification, with detection at 241 nanometers providing optimal sensitivity and selectivity for pharmaceutical analysis [17] [18] [16].
The molar extinction coefficient, while not specifically quantified in available literature, is sufficient to enable quantitative analysis across a concentration range of 1.0-30.0 micrograms per milliliter [18] [16]. The linear relationship between absorbance and concentration follows Beer-Lambert law with correlation coefficients exceeding 0.9998, indicating excellent linearity across the analytical range [18] [16].
Solvent effects on the ultraviolet-visible spectrum are minimal within the typical analytical solvent systems employed, although subtle shifts in absorption maxima may occur due to changes in the electronic environment of the chromophore [17] [18]. The stability of the chromophore under analytical conditions enables reliable quantitative measurements without significant interference from photodegradation or tautomerization processes [17] [18] [16].